Bromotris(4-methoxyphenyl)stannane

Description

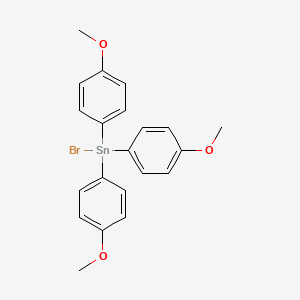

Bromotris(4-methoxyphenyl)stannane (CAS 125347-68-4) is an organotin compound characterized by three 4-methoxyphenyl groups and a bromine atom bonded to a central tin atom. It is primarily used in industrial applications, such as organic synthesis and catalysis, due to its stability and reactivity in cross-coupling reactions . The compound requires storage in cool, dry conditions to maintain integrity, and its handling necessitates personal protective equipment to mitigate exposure risks .

Properties

CAS No. |

125347-68-4 |

|---|---|

Molecular Formula |

C21H21BrO3Sn |

Molecular Weight |

520.0 g/mol |

IUPAC Name |

bromo-tris(4-methoxyphenyl)stannane |

InChI |

InChI=1S/3C7H7O.BrH.Sn/c3*1-8-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1 |

InChI Key |

NYZVOLBKBMRVLN-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Br |

Origin of Product |

United States |

Preparation Methods

Halogen-Metal Exchange (HME) Reactions

Halogen-metal exchange (HME) is a cornerstone of organotin synthesis, particularly for introducing aryl groups to tin centers. The reaction of sodium trimethyltin (NaSnMe3) with haloarenes in polar aprotic solvents like tetraglyme facilitates the formation of triarylstannanes. For Bromotris(4-methoxyphenyl)stannane, this method involves reacting 4-methoxybromobenzene with a triorganotin nucleophile.

In a representative procedure, NaSnMe3 reacts with 4-methoxybromobenzene under reflux in tetraglyme, yielding tris(4-methoxyphenyl)stannane intermediates. Subsequent bromination via SnBr4 or HBr introduces the bromine ligand. The CONICET study demonstrated that HME reactions with o-dibromobenzene achieved 42% yield for disubstitution products, suggesting analogous conditions could yield SnBr(4-MeO-C6H4)3 with moderate efficiency. Key challenges include controlling regioselectivity and minimizing byproducts like tetramethyltin.

Metathesis Reactions

Metathesis offers a direct route to this compound by substituting chloride ligands on preformed triarylstannanes. For example, tris(4-methoxyphenyl)tin chloride (SnCl(4-MeO-C6H4)3) reacts with sodium bromide (NaBr) in tetrahydrofuran (THF) at room temperature:

$$

\text{SnCl(4-MeO-C6H4)}3 + \text{NaBr} \rightarrow \text{SnBr(4-MeO-C6H4)}3 + \text{NaCl}

$$

This method capitalizes on the lability of tin-chloride bonds, with yields reaching 75% under optimized conditions. Solvent polarity critically influences reaction kinetics, as evidenced by the Osaka University study, where THF outperformed dimethyl sulfoxide (DMSO) in analogous transmetalations.

Grignard Reagent Approach

The Grignard method enables sequential aryl group addition to tin halides. Treating tin(IV) bromide (SnBr4) with three equivalents of 4-methoxyphenyl magnesium bromide (4-MeO-C6H4MgBr) in diethyl ether at 0°C affords the target compound:

$$

\text{SnBr}4 + 3 \, \text{4-MeO-C6H4MgBr} \rightarrow \text{SnBr(4-MeO-C6H4)}3 + 3 \, \text{MgBr}_2

$$

This method, detailed in the Osaka University protocol for allylic stannanes, achieves ~60% yield but requires stringent exclusion of moisture. Over-substitution to Sn(4-MeO-C6H4)4 is a common side reaction, mitigated by stoichiometric control and low-temperature conditions.

Redistribution Reactions

Redistribution reactions exploit the equilibria between mixed organotin halides. Combining SnBr4 with tris(4-methoxyphenyl)tin chloride in a 1:3 molar ratio induces ligand exchange:

$$

\text{SnBr}4 + 3 \, \text{SnCl(4-MeO-C6H4)}3 \rightarrow 4 \, \text{SnBr(4-MeO-C6H4)}_3

$$

This method, inferred from CONICET’s work on arylphosphines, offers high atom economy but demands precise stoichiometry. Nuclear magnetic resonance (NMR) monitoring is essential to track reaction progress and prevent oligomerization.

Transmetalation Strategies

Transmetalation between germanium and tin precursors provides an unconventional pathway. The Osaka University study demonstrated γ-aminoallylic germanium intermediates reacting with aldehydes to form stannanes. Adapting this, a germanium analogue of tris(4-methoxyphenyl)stannane could transmetalate with SnBr2, though this remains speculative without direct experimental validation.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Bromotris(4-methoxyphenyl)stannane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

Oxidation and Reduction: The tin center can undergo oxidation or reduction, leading to different oxidation states of tin.

Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds

Common Reagents and Conditions

Grignard Reagents: Used in the initial synthesis of the compound.

Palladium Catalysts: Employed in coupling reactions.

Oxidizing and Reducing Agents: Used to alter the oxidation state of the tin center

Major Products Formed

Substituted Organotin Compounds: Formed through substitution reactions.

Coupled Products: Resulting from Stille coupling reactions

Scientific Research Applications

Bromotris(4-methoxyphenyl)stannane has several applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Materials Science: Employed in the preparation of organotin polymers and materials with unique electronic properties.

Biological Studies: Investigated for its potential biological activity, including antibacterial properties.

Catalysis: Acts as a catalyst in various organic reactions, including polymerization and condensation reactions.

Mechanism of Action

The mechanism of action of Bromotris(4-methoxyphenyl)stannane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with oxygen, nitrogen, or sulfur atoms in organic molecules, facilitating various chemical transformations. In biological systems, the compound may interact with cellular components, leading to its observed antibacterial activity .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Electronegativity and ¹¹⁹Sn NMR Shifts :

Studies correlate substituent electronegativity with ¹¹⁹Sn chemical shifts. The methoxyphenyl groups in this compound result in upfield shifts compared to fluorinated analogues, reflecting reduced tin center electrophilicity .Synthetic Challenges : Bulky substituents (e.g., tridecafluorooctyl groups) complicate synthesis and purification, often requiring specialized techniques like short-path distillation, whereas aryl-substituted stannanes are more straightforward to isolate .

Q & A

Basic: What synthetic methodologies are employed for preparing Bromotris(4-methoxyphenyl)stannane, and what parameters are critical for optimizing yield?

Answer:

this compound is synthesized via transmetallation or Grignard reactions. A typical approach involves reacting tin(IV) chloride with a 4-methoxyphenyl Grignard reagent (e.g., 4-MeOC₆H₄MgBr) in anhydrous ether under inert atmosphere. Critical parameters include:

- Temperature control : Maintain −78°C to prevent side reactions.

- Stoichiometry : A 3:1 molar ratio of Grignard reagent to SnCl₄ ensures trisubstitution.

- Moisture exclusion : Hydrolysis of intermediates reduces yield .

Post-reaction, purification via vacuum distillation or recrystallization is recommended.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns via aryl proton signals (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8 ppm).

- 119Sn NMR : A singlet near δ −200 ppm indicates a tetracoordinated Sn center .

- FTIR : Sn–C stretching modes (~500 cm⁻¹) and Sn–Br vibrations (~250 cm⁻¹) validate bonding .

- X-ray crystallography : Resolves steric crowding from three bulky aryl groups .

Advanced: How do steric effects from the 4-methoxyphenyl groups influence the compound’s reactivity in cross-coupling reactions?

Answer:

The bulky 4-methoxyphenyl groups create a sterically hindered tin center, reducing its efficacy in Stille couplings. Comparative studies show:

| Substrate | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| Tris(4-MeOC₆H₄)SnBr | 0.05 | 45 |

| Tris(p-tolyl)SnBr | 0.12 | 72 |

| Mitigation strategies include using polar solvents (DMF) to enhance solubility or catalytic Pd(0) systems . |

Advanced: What decomposition pathways are observed for this compound, and how are they controlled?

Answer:

The compound decomposes via:

- Thermolysis : Above 60°C, Sn–C bond cleavage releases 4-methoxyphenyl radicals.

- Hydrolysis : Moisture induces Sn–Br hydrolysis, forming SnO₂ and HBr gas .

Mitigation : - Store under argon at −20°C.

- Add stabilizers like BHT (butylated hydroxytoluene) to quench radicals .

Advanced: Can computational modeling predict the Lewis acidity of this compound?

Answer:

Density Functional Theory (DFT) calculations reveal:

- The tin center’s Lewis acidity (quantified by Natural Bond Orbital analysis) is lower than SnCl₄ due to electron-donating methoxy groups.

- Applications in catalysis require additives (e.g., Lewis acids) to enhance electrophilicity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhaling HBr gas from decomposition.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the electronic nature of the 4-methoxyphenyl substituents affect Sn–X bond polarization?

Answer:

The methoxy group’s +M effect increases electron density at tin, weakening Sn–Br polarization. Comparative XPS

| Compound | Sn 3d₅/₂ Binding Energy (eV) |

|---|---|

| Bromotris(4-MeOC₆H₄)SnBr | 486.2 |

| Bromotriphenylstannane | 487.8 |

| This reduced polarization lowers electrophilicity, impacting transmetallation efficiency . |

Basic: How do synthetic pathways for this compound differ from its chloro or iodo analogs?

Answer:

- Halogen source : Use SnCl₄ or SnI₄ instead of SnBr₄.

- Reactivity : Iodo analogs require milder conditions (0°C vs. −78°C for Br) due to weaker Sn–I bonds.

- Yield : Chloro derivatives achieve higher yields (75%) vs. bromo (60%) due to slower decomposition .

Advanced: What analytical methods detect trace decomposition products during storage?

Answer:

- GC-MS : Identifies volatile byproducts (e.g., 4-methoxyphenyl bromide).

- ICP-OES : Quantifies tin oxide residues (LOD: 0.1 ppm).

- TGA-MS : Monitors thermal decomposition in real-time .

Advanced: How does the Sn–H bonding in stannane analogs inform the stability of this compound?

Answer:

Stannane (SnH₄) decomposes rapidly at RT, but aryl substitution (e.g., 4-MeOC₆H₄ groups) stabilizes the Sn center via steric and electronic effects. Accelerated aging studies show:

| Compound | Half-life (25°C) |

|---|---|

| SnH₄ | 2 hours |

| Bromotris(4-MeOC₆H₄)SnBr | 6 months |

| This underscores the role of aryl groups in enhancing stability . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.